molecular formula C11H12O B15159493 4-(But-1-en-2-yl)benzaldehyde CAS No. 682748-19-2

4-(But-1-en-2-yl)benzaldehyde

Cat. No.: B15159493
CAS No.: 682748-19-2
M. Wt: 160.21 g/mol
InChI Key: XSLKVHNWHHJAGI-UHFFFAOYSA-N
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Description

4-(But-1-en-2-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a butenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-1-en-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with butenyl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzaldehyde reacts with butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(But-1-en-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: 4-(But-1-en-2-yl)benzoic acid.

    Reduction: 4-(But-1-en-2-yl)benzyl alcohol.

    Substitution: 4-(But-1-en-2-yl)-2-bromobenzaldehyde.

Scientific Research Applications

4-(But-1-en-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(But-1-en-2-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the butenyl substitution.

    4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a butenyl group.

    4-(But-1-en-2-yl)benzoic acid: The oxidized form of 4-(But-1-en-2-yl)benzaldehyde.

Uniqueness: this compound is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The butenyl group can participate in additional chemical reactions, providing a versatile platform for further functionalization and derivatization.

Properties

CAS No.

682748-19-2

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-but-1-en-2-ylbenzaldehyde

InChI

InChI=1S/C11H12O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-8H,2-3H2,1H3

InChI Key

XSLKVHNWHHJAGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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